N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide
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Overview
Description
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the sulfonyl group, which is achieved through sulfonation reactions using reagents such as sulfonyl chlorides. The final step is the coupling of the phenylpiperazine moiety to the sulfonylated indazole, which is typically carried out using nucleophilic substitution reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((4-benzylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide
- N-(3-((4-methylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide
- N-(3-((4-ethylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide
Uniqueness
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the phenylpiperazine moiety, in particular, enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for therapeutic development.
Properties
Molecular Formula |
C21H25N5O3S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24) |
InChI Key |
BTWGNHBFUHHWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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